molecular formula C12H7ClO5 B2816829 5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid CAS No. 1797985-24-0

5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid

Cat. No.: B2816829
CAS No.: 1797985-24-0
M. Wt: 266.63
InChI Key: WBHFLBOEWRRNGT-UHFFFAOYSA-N
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Description

5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid is an organic compound belonging to the class of furoic acids It features a furan ring substituted with a carboxylic acid group at the second position and a 3-carboxy-4-chlorophenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-carboxy-4-chlorobenzaldehyde with furan-2-carboxylic acid under acidic conditions. The reaction typically proceeds via a condensation reaction, followed by cyclization to form the furan ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)furan-2-carboxylic acid
  • 5-(2-Chlorophenyl)furan-2-carboxylic acid
  • 5-(4-Cyanophenyl)furan-2-carboxylic acid

Uniqueness

5-(3-Carboxy-4-chlorophenyl)furan-2-carboxylic acid is unique due to the presence of both carboxylic acid and chlorine substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can provide distinct properties compared to other similar compounds.

Properties

IUPAC Name

5-(3-carboxy-4-chlorophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO5/c13-8-2-1-6(5-7(8)11(14)15)9-3-4-10(18-9)12(16)17/h1-5H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHFLBOEWRRNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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